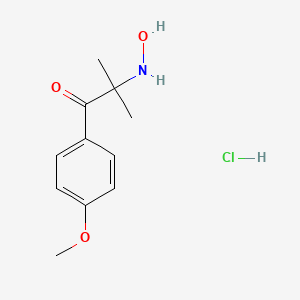
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine, also known as DMHA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential use as a stimulant and performance enhancer. DMHA is structurally similar to other compounds, such as DMAA and ephedrine, which have been used in the past as supplements for their stimulant effects. However, DMHA has gained popularity due to its purported ability to provide similar effects with fewer side effects.
Wirkmechanismus
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are involved in the regulation of mood, energy, and focus, and increasing their levels may lead to improved cognitive function and physical performance.
Biochemical and Physiological Effects:
Studies on this compound have suggested that it may increase heart rate, blood pressure, and respiration, indicating its potential as a stimulant. Additionally, it has been shown to increase the release of fatty acids from adipose tissue, which may have implications for weight loss and body composition.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, its potential as a stimulant may also make it difficult to control for confounding variables in experiments, and its effects may vary depending on dosage and individual response.
Zukünftige Richtungen
There are several potential future directions for research on 6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine, including further investigation into its mechanism of action and potential therapeutic uses. Additionally, more research is needed to determine the safety and efficacy of this compound as a performance enhancer and stimulant, particularly in comparison to other compounds with similar effects. Finally, the potential for abuse and misuse of this compound should also be investigated, particularly given its similarities to other compounds that have been banned or restricted in some countries.
Synthesemethoden
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine is synthesized through a multi-step process that involves the reaction of 2-amino-6-chloro-m-cresol with diethylamine and 1-bromohexane. The resulting product is then purified to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine has been studied for its potential use as a stimulant and performance enhancer, particularly in the athletic and bodybuilding communities. It has been suggested that this compound may increase focus, energy, and endurance, making it a potential alternative to other stimulants such as caffeine and amphetamines.
Eigenschaften
IUPAC Name |
6-(2-chloro-6-methylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-4-19(5-2)13-8-6-7-9-14-20-17-15(3)11-10-12-16(17)18/h10-12H,4-9,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCYLSJLXDQKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=C(C=CC=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)
![N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4969168.png)
![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)
![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)
![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)
![5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4969224.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)

![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)